3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole
Overview
Description
3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole is a complex organic compound that features a benzisoxazole core substituted with chlorophenyl and phenyl-pyrazol groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzisoxazole Core: This can be achieved through cyclization reactions involving ortho-nitrobenzyl derivatives.
Substitution Reactions: Introduction of the chlorophenyl and phenyl-pyrazol groups can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzisoxazole core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted benzisoxazoles and pyrazoles.
Scientific Research Applications
3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biological Research: Studying its effects on cellular pathways and mechanisms.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2,1-benzisoxazole: Lacks the pyrazole group.
5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole: Lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and phenyl-pyrazol groups in 3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole may confer unique biological activity and specificity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(2-phenylpyrazol-3-yl)-2,1-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O/c23-17-9-6-15(7-10-17)22-19-14-16(8-11-20(19)25-27-22)21-12-13-24-26(21)18-4-2-1-3-5-18/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKJGSVNJYOHAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167693 | |
Record name | 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-10-1 | |
Record name | 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321998-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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